Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 4-(Methylamino)cyclohexanone (CAS: 2976-84-3)
4-(Methylamino)cyclohexanone, identified by the CAS number 2976-84-3, is a bifunctional organic compound featuring a secondary amine and a ketone within a cyclohexane ring.[1][2] Its molecular formula is C₇H₁₃NO, and it has a molecular weight of approximately 127.18 g/mol .[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. Its utility is most pronounced in medicinal chemistry, where the cyclohexanone framework serves as a versatile scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development and chemical research.
Physicochemical and Computed Properties
The physical and chemical characteristics of a compound are foundational to its application in synthesis, dictating solubility, reactivity, and handling requirements. The properties of 4-(Methylamino)cyclohexanone have been computationally predicted and are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 2976-84-3 | [1][3] |
| IUPAC Name | 4-(methylamino)cyclohexan-1-one | [1] |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1][2] |
| Exact Mass | 127.099714038 Da | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 101 | [1] |
| XLogP3-AA | 0 | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |
Synthesis and Purification: A Methodological Approach
The synthesis of 4-(Methylamino)cyclohexanone is typically achieved through reductive amination, a cornerstone reaction in organic chemistry for the formation of amines. This process leverages the reactivity of a ketone precursor with an amine, followed by reduction of the intermediate imine or enamine.
Conceptual Synthesis Workflow
The most logical and efficient pathway begins with a symmetrical precursor, 1,4-cyclohexanedione, which reacts with methylamine to form an enaminone intermediate. This intermediate is then selectively reduced to yield the final product. This method is favored for its high selectivity and avoidance of over-alkylation.
Caption: General workflow for the synthesis of 4-(Methylamino)cyclohexanone via reductive amination.
Exemplary Experimental Protocol: Reductive Amination
This protocol describes a representative method for synthesizing 4-(Methylamino)cyclohexanone.
Materials:
-
1,4-Cyclohexanedione
-
Methylamine (as a solution in THF or ethanol)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-cyclohexanedione (1.0 eq) in methanol.
-
Amine Addition: Add a solution of methylamine (1.1 eq) to the flask. The causality here is to use a slight excess of the amine to drive the formation of the iminium/enamine intermediate.
-
Acidification: Add glacial acetic acid (0.1-0.2 eq) to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.[5]
-
Reductant Addition: Stir the mixture at room temperature for 1-2 hours. Then, cool the reaction to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.2 eq) portion-wise. NaBH₃CN is a preferred reducing agent because it is mild and selectively reduces the protonated iminium ion much faster than the ketone, preventing reduction of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution. The basic wash neutralizes the acetic acid and any remaining acidic species. Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation, depending on its physical state and thermal stability.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 4-(Methylamino)cyclohexanone stems from its two reactive centers: the nucleophilic secondary amine and the electrophilic ketone. This bifunctionality allows for sequential or orthogonal chemical modifications, making it a powerful scaffold.
Core Reactivity
-
Nucleophilic Amine: The secondary amine can act as a nucleophile in reactions such as acylation, alkylation, and arylation to build more complex amide or tertiary amine structures.
-
Electrophilic Ketone: The ketone can undergo a wide range of reactions. It can be reduced to a secondary alcohol, undergo nucleophilic addition (e.g., Grignard reactions), or participate in condensation reactions like aldol or Mannich reactions.[6]
Role as a Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7] Its structure is notably related to arylcyclohexylamines, a class of compounds with significant neurological and anesthetic activity.[8] For instance, it serves as a precursor for analogues of ketamine, a well-known anesthetic and antidepressant.[9][10] By modifying the amine and ketone functionalities, researchers can systematically explore structure-activity relationships (SAR) to develop new drugs with improved efficacy or side-effect profiles.[11][12]
Caption: Synthetic pathways originating from 4-(Methylamino)cyclohexanone to produce diverse pharmaceutical targets.
Predicted Spectroscopic Signature
Structural elucidation of reaction products involving 4-(Methylamino)cyclohexanone relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected features can be reliably predicted.[13]
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate absorption peak is expected in the range of 3300-3500 cm⁻¹, characteristic of a secondary amine.
-
C=O Stretch: A strong, sharp absorption peak should appear around 1715 cm⁻¹, indicative of a saturated cyclic ketone.[14]
-
C-H Stretch: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane ring and methyl group.
-
-
¹H NMR Spectroscopy:
-
N-H Proton: A broad singlet, typically in the 1.0-3.0 ppm range, which may exchange with D₂O.
-
N-CH₃ Protons: A singlet (or a doublet if coupled to the N-H proton) around 2.2-2.5 ppm, integrating to 3H.
-
Cyclohexane Protons (CH₂): A series of complex multiplets between 1.5 and 3.0 ppm. The protons alpha to the ketone (positions 2, 6) would be the most downfield (approx. 2.2-2.6 ppm).
-
CH-N Proton: The proton at position 4 would appear as a multiplet, likely around 2.5-3.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
C=O Carbon: The ketone carbonyl carbon will be the most deshielded, with a chemical shift expected in the 208-212 ppm range.[15]
-
C-N Carbon: The carbon atom attached to the nitrogen (C4) would appear around 50-60 ppm.
-
N-CH₃ Carbon: The methyl carbon signal would be found upfield, typically around 30-35 ppm.
-
Ring Carbons (CH₂): The remaining four CH₂ carbons of the ring would produce signals in the 25-45 ppm range.
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): A peak at m/z = 127 corresponding to the molecular weight.
-
Fragmentation: Expect characteristic fragmentation patterns, such as alpha-cleavage adjacent to the amine or ketone, leading to stable iminium or acylium ions.
-
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Based on data for structurally similar compounds, 4-(Methylamino)cyclohexanone should be handled with care.[16][17]
-
GHS Hazard Statements (Predicted):
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16][17]
-
Handling: Avoid contact with skin, eyes, and inhalation of vapors.[16] Keep away from heat, sparks, and open flames.[16] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][17] Recommended storage temperature is 2-8°C.[4]
-
Conclusion
4-(Methylamino)cyclohexanone (CAS: 2976-84-3) is a strategically important chemical intermediate whose value lies in its bifunctional nature. The presence of both a secondary amine and a ketone on a robust cyclohexane scaffold provides synthetic chemists with multiple avenues for molecular elaboration. Its demonstrated role as a precursor to complex pharmaceutical targets, particularly within the arylcyclohexylamine class, underscores its significance in modern drug discovery and development. A thorough understanding of its properties, synthetic routes, and reactivity is essential for any researcher aiming to leverage this versatile building block for scientific innovation.
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